

Safety data sheet (SDS) for 2-(Aminomethyl)hexan-1-ol

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Compound of Interest

Compound Name: 2-(Aminomethyl)hexan-1-ol

Cat. No.: B13563675

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Technical Safety Guide: 2-(Aminomethyl)hexan-1-ol

CAS Registry Number: 152754-70-6 Formula: C₇H₁₇NO Molecular Weight: 131.22 g/mol

Executive Summary

2-(Aminomethyl)hexan-1-ol is a bifunctional β -amino alcohol intermediate used primarily in the synthesis of heterocyclic pharmaceutical targets and as a ligand in asymmetric catalysis. Structurally, it features a primary amine and a primary alcohol separated by a two-carbon spacer, creating a "1,3-amino alcohol" motif (relative to the backbone) or more accurately a β -amino alcohol derivative.

This guide moves beyond the standard Safety Data Sheet (SDS) template to provide a mechanistic understanding of the compound's hazards, stability, and handling protocols. Due to its status as a specialized research chemical, experimental toxicological data is limited; therefore, this guide employs Structure-Activity Relationship (SAR) analysis based on homologous amino alcohols (e.g., 2-aminohexan-1-ol) to establish a rigorous "Safety by Design" framework.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties is the first line of defense. The amphiphilic nature of this molecule (polar head, lipophilic hexyl tail) dictates its behavior in biological systems and spill scenarios.

Table 1: Physicochemical Properties (Experimental & Predicted)

Property	Value / Description	Source/Logic
Appearance	Colorless to pale yellow viscous liquid	Analogous to C6-C8 amino alcohols
Boiling Point	~220–230 °C (Predicted)	High due to intermolecular H-bonding
Density	~0.91–0.94 g/mL	Estimated from functional group contribution
Solubility (Water)	Moderately Soluble	Amphiphilic; amine/alcohol hydrophilicity competes with hexyl chain
Solubility (Organic)	Soluble in DMSO, Ethanol, DCM	Lipophilic tail facilitates organic solubility
pKa (Conjugate Acid)	~9.5–10.5 (Amine)	Typical for primary alkyl amines
Flash Point	> 95 °C (Predicted)	Low volatility; combustible but not highly flammable

Hazard Identification & Toxicology

Core Hazard Directive: Treat as Skin Corrosive (Category 1B) and Serious Eye Damaging (Category 1) until proven otherwise.

Mechanistic Toxicology

- **Alkaline Tissue Hydrolysis:** The primary amine group (-NH₂) is a strong nucleophile and base. Upon contact with lipid bilayers (skin/eyes), it saponifies fatty acids in cell membranes, leading to liquefactive necrosis. This allows the chemical to penetrate deeper into tissues than acidic burns.
- **Membrane Disruption:** The hexyl chain provides significant lipophilicity, acting as a surfactant. This facilitates the transport of the corrosive amine head group across the stratum corneum, potentially increasing systemic absorption relative to shorter-chain analogs like ethanolamine.

GHS Classification (Predicted/Conservative)

- H314: Causes severe skin burns and eye damage.
- H302: Harmful if swallowed.^{[1][2]}
- H335: May cause respiratory irritation (if aerosolized).

Risk Management & Handling Protocols

The following protocols are designed to create a self-validating safety system.

Engineering Controls

- **Inert Atmosphere:** The amine group is susceptible to carbamation (reacting with atmospheric CO₂) and oxidation. Handle under Nitrogen or Argon to maintain purity and prevent crust formation on container rims.
- **Local Exhaust Ventilation (LEV):** Required when heating or transferring large volumes (>50 mL) to prevent inhalation of alkaline vapors.

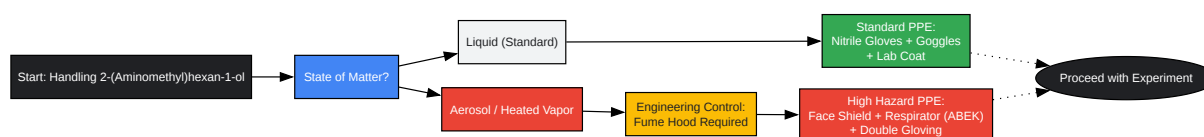
Personal Protective Equipment (PPE) Matrix

- **Eyes:** Chemical splash goggles + Face shield. Reasoning: Standard safety glasses do not protect against the "creeping" nature of surfactant-like liquids or splashes that can cause permanent corneal opacity.

- Skin: Nitrile gloves (minimum 0.11 mm thickness) for incidental splash. For prolonged immersion/handling, use Silver Shield/4H laminate gloves.
- Respiratory: If LEV is unavailable and aerosols are generated, use a respirator with an ABEK filter (Organic vapor + Inorganic/Amine protection).

Visualization: Hazard Assessment Logic

The following diagram illustrates the decision logic for selecting PPE based on the state of the chemical.



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Figure 1: Decision logic for PPE selection based on physical state and handling conditions.

Emergency Response Architecture

Standard first aid is often insufficient for lipophilic amines. The response must be immediate and sustained.

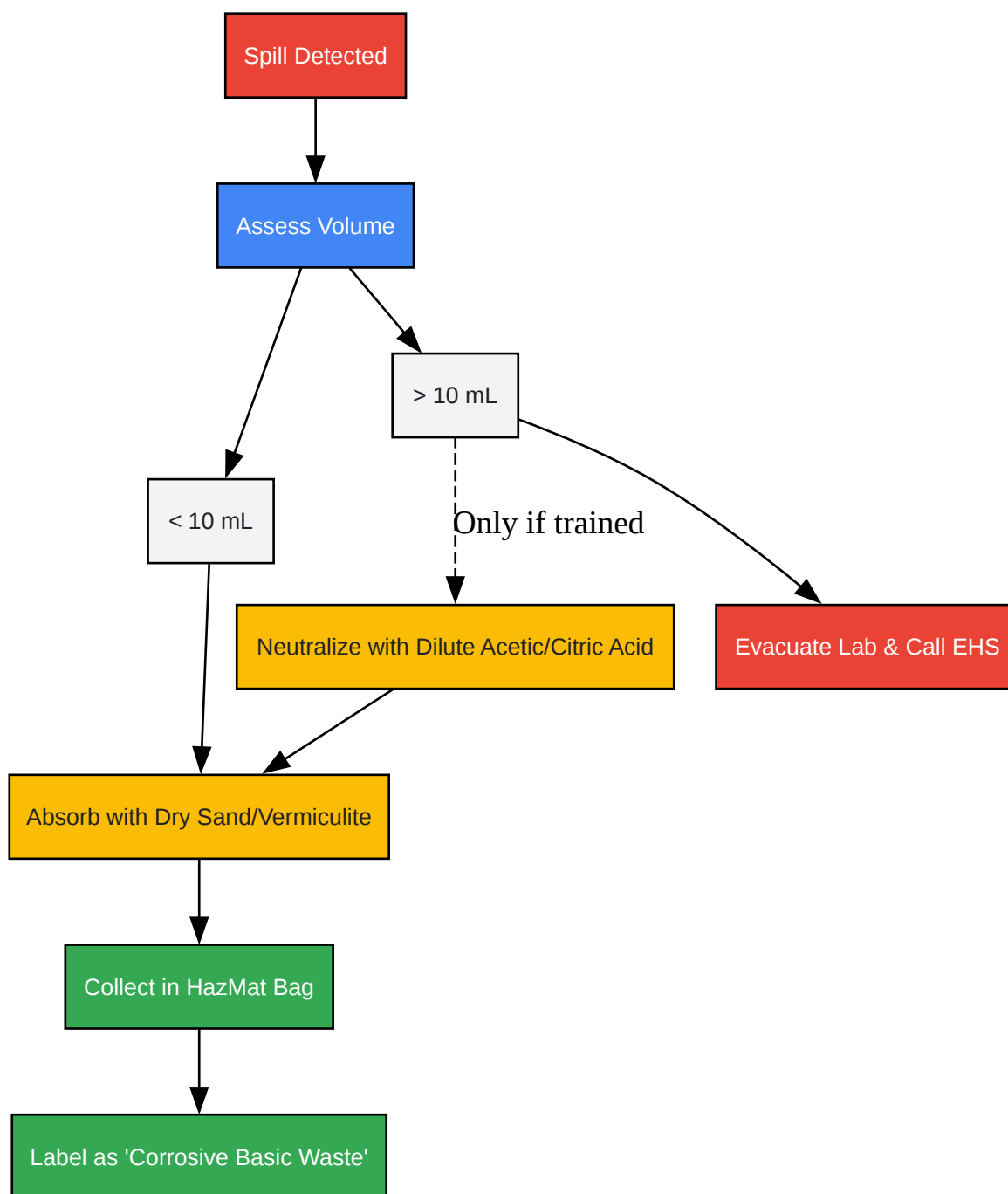
Spill Response Protocol

- Isolate: Evacuate the immediate area (3–5 meter radius).
- Neutralize: Do NOT use strong acids. Use a commercial amphoteric absorbent or a mixture of sand and weak acid (e.g., citric acid) to neutralize the alkalinity before sweeping.
- Decontaminate: Wash the surface with water and soap. The lipophilic tail makes water-only rinsing ineffective.

First Aid Causality

- **Eye Contact:** Irrigate for minimum 30 minutes. Reasoning: The alkaline nature penetrates deep into the ocular tissue; standard 15-minute flushing is often insufficient to restore neutral pH in the aqueous humor.
- **Skin Contact:** Wash with polyethylene glycol (PEG 400) or copious soap and water. Reasoning: PEG 400 helps solubilize the lipophilic hexyl chain, removing the chemical more effectively than water alone.

Visualization: Spill Response Workflow



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Figure 2: Step-by-step workflow for managing spills of **2-(Aminomethyl)hexan-1-ol**.

Synthesis & Application Utility

2-(Aminomethyl)hexan-1-ol is a valuable building block in medicinal chemistry.

- **Heterocycle Synthesis:** The 1,3-amino alcohol motif allows for cyclization with aldehydes or ketones to form oxazines or oxazolidines (if the chain length varied), which are common pharmacophores in antibiotic and antifungal research.
- **Kinase Inhibition:** The hexyl chain provides hydrophobic interaction with ATP-binding pockets, while the amino-alcohol head group can form hydrogen bonds with the hinge region residues.
- **Chiral Resolution:** If used as a chiral auxiliary (e.g., via resolution of the racemic mixture), it can direct stereoselective alkylations.

Regulatory & Storage Information

- **Storage Class:** Corrosive Liquid (Class 8).
- **Shelf Life:** 12–18 months if stored properly.
- **Conditions:** Store at +2°C to +8°C (Refrigerated). Hygroscopic. Store under inert gas (Ar/N₂).
- **Incompatibilities:** Strong oxidizing agents, Acid chlorides, Acid anhydrides, Copper/Brass (amines corrode copper alloys).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16397196, **2-(Aminomethyl)hexan-1-ol**. Retrieved from [\[Link\]](#)
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